molecular formula C14H21NO2 B1616462 Carmantadine CAS No. 38081-67-3

Carmantadine

Cat. No.: B1616462
CAS No.: 38081-67-3
M. Wt: 235.32 g/mol
InChI Key: VPBLOJFGPORKQA-UHFFFAOYSA-N
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Description

Carmantadine is an organic compound with the molecular formula C14H21NO2. It is a derivative of adamantane, a compound known for its rigid and virtually stress-free structure. This compound is primarily used in medicinal chemistry due to its antiviral and antiparkinsonian properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carmantadine can be synthesized using adamantane as the starting material. The synthesis involves a nucleophilic addition reaction with acetonitrile under the catalyzing and oxidizing action of fuming sulfuric acid. The reaction mixture is then hydrolyzed to obtain 1-acetamido-adamantane, which is further hydrolyzed using hydrochloric acid to yield this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process ensures high yield and purity, with the final product being distilled to achieve the desired quality. The use of diluted sulfuric acid and hydrochloric acid in the process makes it environmentally friendly and easy to recycle .

Chemical Reactions Analysis

Types of Reactions: Carmantadine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Concentrated sulfuric acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions include adamantanone, various adamantane derivatives, and functionalized this compound compounds .

Scientific Research Applications

Carmantadine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Carmantadine is unique due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific applications and effectiveness in both antiviral and antiparkinsonian treatments.

Properties

CAS No.

38081-67-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(1-adamantyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C14H21NO2/c16-13(17)12-1-2-15(12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,16,17)

InChI Key

VPBLOJFGPORKQA-UHFFFAOYSA-N

SMILES

C1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

C1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3

38081-67-3

Origin of Product

United States

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